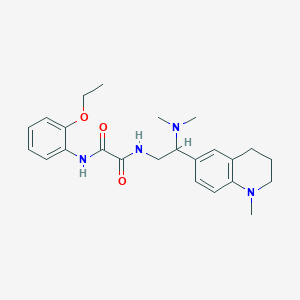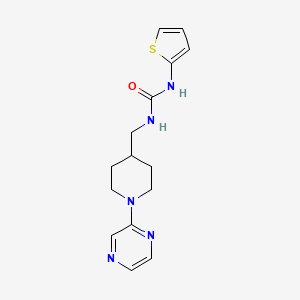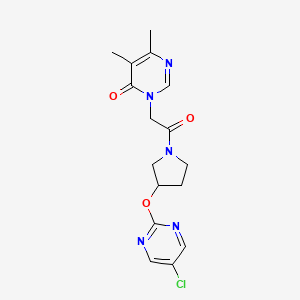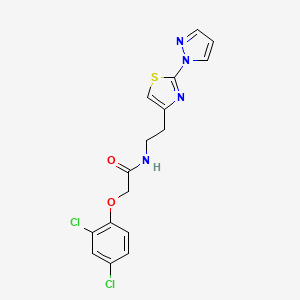
5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is 233.22 . The IUPAC name is 5-(2,5-dihydro-1H-pyrrol-1-yl)isophthalic acid . The InChI code is 1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
The physical form of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Catalytic Applications
Metal-Organic Frameworks (MOFs) synthesized with pyridyl-based isophthalic acid derivatives have shown significant potential as catalysts in various chemical reactions. These frameworks are utilized for the solvent-free microwave-assisted peroxidative oxidation of alcohols and the catalysis of the Henry reaction, demonstrating the versatility of isophthalic acid derivatives in facilitating chemical transformations (Karmakar et al., 2016).
Luminescent Properties
Isophthalic acid derivatives, when integrated into lanthanide organic frameworks, exhibit tunable luminescence. This property is leveraged in the development of materials with potential applications in optical devices and sensors. The ability to adjust the luminescence by varying the composition of the frameworks suggests a promising avenue for creating custom luminescent materials (Qipeng Li & S. Du, 2015).
Gas Adsorption and Separation
MOFs constructed with isophthalic acid derivatives demonstrate highly selective CO2 adsorption capabilities. These materials are promising for applications in gas separation and storage, highlighting the importance of structural design in creating efficient adsorption sites (Qian Wang et al., 2017).
Magnetic and Optical Activities
Coordination polymers based on isophthalic acid derivatives have been studied for their magnetic and optical properties. These materials present opportunities for use in magnetic storage devices and optoelectronic applications, showcasing the functional versatility of isophthalic acid derivatives in material science (Musheer Ahmad et al., 2012).
Sensing Applications
Isophthalic acid-based coordination polymers have been explored for their sensing capabilities, particularly for the detection of nitrobenzene. This application is crucial for environmental monitoring and the development of sensitive, selective sensors for hazardous substances (Yan-Ning Wang et al., 2015).
Mecanismo De Acción
Target of Action
It’s known that compounds with a similar structure, such as maleimides, are often used to target thiol groups in biomolecules . This suggests that the compound may interact with proteins or other biomolecules containing thiol groups.
Mode of Action
The mode of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is likely based on its ability to form covalent bonds with thiol groups. The maleimide group in the compound can react with a thiol group to form a stable covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol group, potentially altering the function or activity of the biomolecule.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid. For instance, the reactivity of the maleimide group with thiol groups is known to be pH-dependent .
Propiedades
IUPAC Name |
5-(2,5-dihydropyrrol-1-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKBCBDSYYLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)


![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2434112.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2434114.png)



![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)



![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)